molecular formula C35H28BrN5O5S B561839 Fluoresceinyl Gabazine, Bromide CAS No. 1024389-03-4

Fluoresceinyl Gabazine, Bromide

Cat. No.: B561839
CAS No.: 1024389-03-4
M. Wt: 710.603
InChI Key: WSELVZAWJROADY-UHFFFAOYSA-N
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Description

Fluoresceinyl Gabazine, Bromide is a fluorescent compound known for its role as a gamma-aminobutyric acid (GABA) receptor antagonist. This compound is particularly valuable in scientific research due to its ability to bind to GABA receptors, making it useful in various biochemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluoresceinyl Gabazine, Bromide involves multiple steps, starting with the preparation of the fluoresceinyl moiety and the gabazine derivative. The fluoresceinyl moiety is typically synthesized through the reaction of fluorescein with appropriate reagents to introduce the desired functional groups. The gabazine derivative is then coupled with the fluoresceinyl moiety under specific reaction conditions to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Fluoresceinyl Gabazine, Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .

Scientific Research Applications

Fluoresceinyl Gabazine, Bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Fluoresceinyl Gabazine, Bromide is unique due to its dual functionality as both a fluorescent probe and a GABA receptor antagonist. This combination allows for simultaneous visualization and inhibition of GABA receptors, providing a powerful tool for research in neuroscience and pharmacology .

Properties

IUPAC Name

4-[6-amino-3-[(2-oxospiro[1-benzofuran-3,9'-xanthene]-6-yl)carbamothioylamino]-5-phenylpyridazin-1-ium-1-yl]butanoic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N5O5S.BrH/c36-32-23(21-9-2-1-3-10-21)20-30(39-40(32)18-8-15-31(41)42)38-34(46)37-22-16-17-26-29(19-22)45-33(43)35(26)24-11-4-6-13-27(24)44-28-14-7-5-12-25(28)35;/h1-7,9-14,16-17,19-20,36H,8,15,18H2,(H3,37,38,39,41,42,46);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSELVZAWJROADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=N[N+](=C2N)CCCC(=O)O)NC(=S)NC3=CC4=C(C=C3)C5(C6=CC=CC=C6OC7=CC=CC=C75)C(=O)O4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28BrN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747796
Record name 6-Amino-1-(3-carboxypropyl)-3-{[(2-oxo-2H-spiro[1-benzofuran-3,9'-xanthen]-6-yl)carbamothioyl]amino}-5-phenylpyridazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024389-03-4
Record name 6-Amino-1-(3-carboxypropyl)-3-{[(2-oxo-2H-spiro[1-benzofuran-3,9'-xanthen]-6-yl)carbamothioyl]amino}-5-phenylpyridazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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